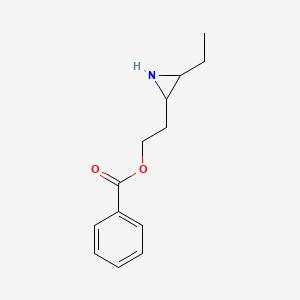![molecular formula C11H18N2O3 B11883731 8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)
8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Methoxyacetyl)-2,8-diazaspiro[45]decan-3-one is a complex organic compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another approach utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which has been shown to produce oxaspirocycles with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to scale up the reaction while maintaining high purity and yield. This often requires fine-tuning reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-ulcer activity.
Industry: It is used in the production of biologically active compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Simufilam: A compound with a similar spiro structure, used in Alzheimer’s disease research.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are structurally related.
Uniqueness
8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific functional groups and spiro-connected bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
8-(2-methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H18N2O3/c1-16-7-10(15)13-4-2-11(3-5-13)6-9(14)12-8-11/h2-8H2,1H3,(H,12,14) |
Clé InChI |
FVBRQHJJTGATTJ-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)N1CCC2(CC1)CC(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)

![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)








![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)

